4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Chemical Research
Heterocyclic compounds are a cornerstone of chemical and pharmaceutical research, and among them, the pyrimidine scaffold is of paramount importance. google.com Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. sigmaaldrich.com This structural motif is biologically essential, forming the core of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. sigmaaldrich.comclockss.org
The inherent biological significance of the pyrimidine ring allows its derivatives to readily interact with biomolecules like enzymes and genetic material. google.com This has led to the development of a vast number of synthetic pyrimidine-containing compounds with a wide array of pharmacological activities. cymitquimica.com Drugs based on the pyrimidine structure have been successfully developed as anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular agents. google.comsigmaaldrich.com The versatility and proven clinical utility of this scaffold ensure that pyrimidine derivatives remain a major focus for medicinal chemists in the ongoing search for new therapeutic agents. google.comsigmaaldrich.com
Structural Context and Importance of 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine within Nitropyrimidine Chemistry
This compound is a highly functionalized pyrimidine derivative. Its structure features a central pyrimidine ring substituted with four different groups: a chloro group at position 4, a methoxy (B1213986) group at position 2, a methyl group at position 6, and a nitro group at position 5.
Table 1: Physicochemical Properties of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine |
| CAS Number | 60331-15-9 |
| Molecular Formula | C6H6ClN3O3 |
| Molecular Weight | 203.58 g/mol cymitquimica.com |
| Melting Point | 51-52°C sigmaaldrich.com |
| Boiling Point | 328.5 ± 37.0°C at 760 mmHg sigmaaldrich.com |
The importance of this compound in nitropyrimidine chemistry stems from its reactivity, which is dictated by the electronic nature of its substituents. The pyrimidine ring itself is electron-deficient. This characteristic is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO2) at the C5 position. nih.gov This activation renders the pyrimidine ring highly susceptible to nucleophilic attack.
The key feature for synthetic applications is the chlorine atom at the C4 position. The electronic activation by the nitro group makes this chlorine an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. chemrxiv.org This allows for the straightforward introduction of a wide variety of nucleophiles at this position. Research on analogous 6-alkoxy-4-chloro-5-nitropyrimidines demonstrates that the chlorine atom is the preferred site of initial substitution by amines under mild conditions. chemrxiv.org The presence of other functional groups—the methoxy and methyl groups—provides additional sites for potential modification, making the molecule a versatile intermediate for constructing more complex, polysubstituted pyrimidine scaffolds. mdpi.com
Overview of Academic Research Areas and Applications of this compound
The primary application of this compound in academic and industrial research is as a synthetic intermediate or building block. Its highly functionalized and reactive nature makes it a valuable precursor for the synthesis of more elaborate molecules, particularly for the discovery of new bioactive compounds.
The general synthetic route to related compounds, such as 4,6-dichloro-2-methyl-5-nitropyrimidine, often involves a multi-step process including cyclization to form the initial pyrimidine ring, followed by nitration and chlorination steps. epa.gov this compound serves as a downstream intermediate, where its reactive chloro group can be displaced to build molecular diversity.
Specific research applications include:
Medicinal Chemistry: The compound is an ideal starting point for generating libraries of novel pyrimidine derivatives for biological screening. By reacting it with various amines, alcohols, thiols, and other nucleophiles, chemists can create a multitude of new structures to be tested as potential drugs, such as kinase inhibitors or anti-proliferative agents. chemrxiv.orgresearchgate.net
Purine (B94841) Synthesis: Polysubstituted pyrimidines are common precursors for the construction of the purine ring system, another critical heterocyclic scaffold in medicinal chemistry. chemrxiv.org The functional groups on this compound provide the necessary handles to build the fused imidazole (B134444) ring required to form a purine.
Agrochemical Research: Like in pharmaceuticals, the pyrimidine core is also prevalent in agrochemicals such as herbicides and fungicides. This compound can be used as a starting material for the synthesis of new crop protection agents.
While specific, large-scale applications are not widely documented in mainstream literature, its utility is evident from its commercial availability from specialty chemical suppliers for laboratory use and its role in the synthesis of complex heterocyclic systems. cymitquimica.com
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methoxy-6-methyl-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-4(10(11)12)5(7)9-6(8-3)13-2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWRKIIBNHCUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252532 | |
| Record name | 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84538-47-6 | |
| Record name | 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84538-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 2 Methoxy 6 Methyl 5 Nitropyrimidine and Its Derivatives
Multi-Step Synthesis Pathways to 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine
The synthesis of this compound is typically achieved through a sequential process that begins with the formation of a pyrimidine (B1678525) ring, followed by nitration, chlorination, and finally, methoxylation. An analogous and well-documented synthesis is that of 4,6-dichloro-2-methyl-5-nitropyrimidine, which serves as a key intermediate. epa.govasianpubs.org
A plausible and efficient pathway commences with the cyclization of acetamidine hydrochloride and diethyl malonate to form the initial pyrimidine scaffold. This is subsequently nitrated to introduce the nitro group at the 5-position. The resulting hydroxypyrimidine is then chlorinated to yield a dichlorinated intermediate. The final step involves a selective methoxylation to introduce the methoxy (B1213986) group at one of the chloro-substituted positions.
Nitration Reactions in Pyrimidine Synthesis
Nitration is a crucial step to introduce the electron-withdrawing nitro group onto the pyrimidine ring, which is a key feature of the target molecule. The nitration of the pyrimidine ring system is generally carried out using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or a combination of acids. epa.govasianpubs.org
In a related synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine, the precursor 4,6-dihydro-2-methyl-pyrimidine is nitrated using a mixture of nitric acid, trichloroacetic acid, and acetic acid, affording 4,6-dihydro-2-methyl-5-nitropyrimidine in high yield. epa.govasianpubs.org The conditions for the nitration of 2-methylpyrimidine-4,6-dione have also been studied, leading to the formation of 5-nitro derivatives. icm.edu.plresearchgate.net The reaction conditions, including temperature and the ratio of acids, are critical to achieve selective nitration at the C-5 position of the pyrimidine ring.
Cyclization Processes for Pyrimidine Ring Formation
The formation of the pyrimidine ring is the foundational step in the synthesis of this compound. A common and effective method for constructing the pyrimidine core is through the condensation of a 1,3-dicarbonyl compound with an amidine. bu.edu.egmdpi.com
In an analogous synthesis, the cyclization reaction of acetamidine hydrochloride with diethyl malonate in the presence of a base like sodium methoxide is employed to produce 4,6-dihydro-2-methyl-pyrimidine with a high yield of 91.2%. epa.govasianpubs.org This reaction is a classic example of pyrimidine synthesis, where the N-C-N fragment of the amidine combines with the C-C-C fragment of the dicarbonyl compound to form the heterocyclic ring. bu.edu.eg The use of diethyl malonate and its derivatives in cyclocondensation reactions is a widely applied strategy for the synthesis of various pyrimidine-based heterocycles. longdom.orgnih.gov
Methylation Strategies
In the context of synthesizing this compound, the methyl group at the 2-position of the pyrimidine ring is typically introduced from the outset of the synthesis. This is achieved by using a methylated starting material in the cyclization step.
Specifically, the use of acetamidine hydrochloride in the condensation reaction with diethyl malonate directly incorporates the methyl group at the C-2 position of the pyrimidine ring. epa.govasianpubs.org This approach is efficient as it avoids a separate methylation step on the pyrimidine ring itself, which could present challenges with regioselectivity. A patent for a similar compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, also describes the introduction of the methylthio group via a methylation step using dimethyl sulfate after the cyclization. google.com
Chlorination Procedures Utilizing Phosphorus Oxychloride
The conversion of hydroxyl groups on the pyrimidine ring to chloro groups is a critical transformation in the synthesis of the target molecule. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose.
The chlorination of 4,6-dihydro-2-methyl-5-nitropyrimidine to yield 4,6-dichloro-2-methyl-5-nitropyrimidine is achieved with phosphorus oxychloride, resulting in a high yield of 82.6%. epa.govasianpubs.org This reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline, which can act as a catalyst. google.com The reaction temperature is typically elevated, often at the reflux temperature of phosphorus oxychloride (around 100-110°C). google.com
Methoxylation for Introduction of the Methoxy Group
The final step in the proposed synthesis of this compound is the selective introduction of a methoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a dichlorinated pyrimidine intermediate.
The reaction of a dichloropyrimidine with a methoxide source, such as sodium methoxide, can lead to the replacement of one of the chlorine atoms with a methoxy group. The regioselectivity of this reaction is influenced by the electronic effects of the substituents on the pyrimidine ring. In a similar case, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol (B145695) at room temperature resulted in the exclusive formation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield, demonstrating the feasibility of selective mono-alkoxylation. mdpi.com It is therefore anticipated that the reaction of 4,6-dichloro-2-methyl-5-nitropyrimidine with one equivalent of sodium methoxide would selectively yield this compound.
Reaction Optimization and Challenges in the Synthesis of this compound
A key challenge lies in the selective methoxylation of the 4,6-dichloro-2-methyl-5-nitropyrimidine intermediate. The two chlorine atoms at the 4- and 6-positions are electronically distinct due to the presence of the methyl group at C-2 and the nitro group at C-5. Careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the methoxide reagent, is crucial to favor the formation of the desired mono-methoxy product and minimize the formation of the di-methoxy byproduct.
Enhancing Chlorination Efficiency
The conversion of a hydroxyl group to a chlorine atom on the pyrimidine ring is a pivotal step in the synthesis of this compound and its analogs. Phosphorus oxychloride (POCl₃) is a commonly employed chlorinating agent for this transformation. Research into analogous compounds, such as 4,6-dichloro-2-methylthio-5-nitropyrimidine, has shown that using excess phosphorus oxychloride, which acts as both a reactant and a solvent, is a standard procedure. google.com
To enhance the efficiency and reaction rate of this chlorination, a catalyst is often introduced. Tertiary amines, such as N,N-dimethylaniline or N,N-diethylaniline, have proven effective for this purpose. google.comgoogle.com The addition of a catalyst can significantly influence the reaction conditions and yield. For instance, in the synthesis of a related dichloro derivative, heating the dihydroxy precursor with phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline at reflux (100–110°C) for 8-10 hours resulted in yields ranging from 70% to 80%. google.com Another synthesis for a similar compound reported a yield of 82.6% using phosphorus oxytrichloride. epa.gov
The table below summarizes typical reaction conditions for the chlorination of hydroxypyrimidine precursors based on related syntheses.
| Chlorinating Agent | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference Compound |
|---|---|---|---|---|---|
| Phosphorus oxychloride | N,N-dimethylaniline | 100-110 (Reflux) | 8-10 | 70-80 | 4,6-dichloro-2-methylthio-5-nitropyrimidine google.com |
| Phosphorus oxytrichloride | Not specified | Not specified | Not specified | 82.6 | 4,6-dichloro-2-methyl-5-nitropyrimidine epa.gov |
| Phosphorus oxychloride | N,N-Diethylaniline | 120-125 | 5-8 | 76.9 | 2-chloro-5-nitropyridine google.com |
Byproduct Management and Mitigation Strategies
The chlorination of hydroxypyrimidines with phosphorus oxychloride generates byproducts that must be managed to ensure product purity and facilitate isolation. The reaction itself produces polyphosphoric acids upon quenching with water. The workup procedure typically involves carefully pouring the reaction mixture into ice water to hydrolyze excess phosphorus oxychloride and precipitate the crude product. google.com
Key strategies for managing byproducts include:
Controlled Hydrolysis: The addition of the reaction mixture to ice water must be done slowly and with efficient stirring to manage the highly exothermic reaction of POCl₃ with water.
Extraction: After hydrolysis, the desired chlorinated product is often extracted from the aqueous solution using an organic solvent like ethyl acetate (B1210297). google.com This separates the organic product from inorganic byproducts and impurities.
Purification: The final product is typically purified to remove any remaining starting material, catalysts, and other organic byproducts. Techniques such as recrystallization or column chromatography are standard.
Solvent Removal: After the reaction, excess phosphorus oxychloride is often removed by distillation, sometimes under reduced pressure, before the hydrolysis step. google.comgoogle.com This minimizes the amount of reagent to be quenched and reduces the violence of the hydrolysis.
Failure to control the reaction or purification process can lead to lower yields and impure products. For instance, incomplete reaction can leave unreacted hydroxy-pyrimidine in the final product, while side reactions could potentially affect the nitro or methoxy functional groups, although this is less commonly reported in the primary literature for these specific substrates.
Industrial Adaptation and Continuous Flow Reactor Applications
Adapting pyrimidine synthesis for industrial-scale production requires robust, safe, and efficient processes. While specific industrial processes for this compound are not detailed in the provided sources, general principles from related chemical syntheses can be applied. The use of inexpensive and readily available starting materials is a key consideration. atlantis-press.com
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of complex molecules and pharmaceutical intermediates. vapourtec.comnih.gov These advantages include improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and purity. vapourtec.com
Key considerations for applying continuous flow technology to pyrimidine synthesis include:
Reagent Solubility: Maintaining the solubility of all reactants, intermediates, and catalysts in the chosen solvent system is crucial to prevent blockages in the reactor coils. nih.gov
Reaction Time: Continuous flow reactors can dramatically decrease reaction times compared to batch conditions. vapourtec.com Optimizing the flow rate and reactor length allows for precise control over residence time.
Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for rapid and precise temperature control, which is critical for managing exothermic reactions like nitration or chlorination.
While the direct application of continuous flow for the synthesis of this compound is not explicitly documented, the successful synthesis of other complex heterocyclic compounds, such as imatinib and various fused imidazoles, demonstrates the potential of this technology. vapourtec.comnih.gov
Preparation of Related Pyrimidine Derivatives as Precursors or Analogs
The synthesis of the target compound relies on the availability of appropriately substituted pyrimidine precursors. The general strategy involves constructing a di-functionalized pyrimidine ring which can then be further modified.
One common route starts with diethyl malonate. For example, the synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine begins with the cyclization of diethyl malonate and acetamidine hydrochloride, yielding 4,6-dihydroxy-2-methylpyrimidine with a 91.2% yield. epa.gov This intermediate is then nitrated using a mixture of nitric acid, trichloroacetic acid, and acetic acid to produce 4,6-dihydroxy-2-methyl-5-nitropyrimidine in 88.3% yield, which is the direct precursor for chlorination. epa.gov
A similar pathway is used for sulfur-containing analogs. The synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine starts with diethyl malonate, which is first nitrated. google.com The resulting 2-nitro diethyl malonate is then cyclized with thiourea in the presence of a sodium alkoxide. The subsequent intermediate is methylated with dimethyl sulfate before the final chlorination step. google.com
The table below outlines a synthetic pathway for a key pyrimidine precursor.
| Step | Reactants | Product | Yield (%) |
|---|---|---|---|
| 1. Cyclization | Acetamidine hydrochloride, Diethyl malonate, Sodium methoxide | 4,6-Dihydroxy-2-methylpyrimidine | 91.2 epa.gov |
| 2. Nitration | 4,6-Dihydroxy-2-methylpyrimidine, Mixed acids | 4,6-Dihydroxy-2-methyl-5-nitropyrimidine | 88.3 epa.gov |
The synthesis of methoxy-substituted pyrimidines often involves the reaction of a corresponding chloro-pyrimidine with sodium methoxide. google.comprepchem.com For instance, 2-chloro-4-methyl-5-nitropyridine is converted to 2-methoxy-4-methyl-5-nitropyridine in 98% yield by reacting it with sodium methoxide in methanol. prepchem.com A similar nucleophilic substitution reaction could be employed to introduce the 2-methoxy group at an appropriate stage in the synthesis of this compound.
Chemical Reactivity and Transformations of 4 Chloro 2 Methoxy 6 Methyl 5 Nitropyrimidine
Nucleophilic Aromatic Substitution (S_NAr) Reactions of 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine
The pyrimidine (B1678525) ring in this compound is highly susceptible to nucleophilic aromatic substitution (S_NAr). This class of reactions is typical for aromatic systems bearing strong electron-withdrawing groups and a suitable leaving group. nih.gov The nitro group, in particular, strongly activates the ring towards attack by nucleophiles. chemrxiv.org
The chlorine atom at the C4 position is an effective leaving group and is the primary site for nucleophilic attack. In reactions with primary amines, the substitution of the chlorine atom occurs readily under mild conditions. chemrxiv.org Computational studies on structurally similar 6-alkoxy-4-chloro-5-nitropyrimidines indicate that the activation barrier for the substitution of the chlorine atom is lower than that for the alkoxy group, making it the kinetically favored pathway for the initial substitution. rsc.org
For instance, the reaction of various 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines consistently results in the initial displacement of the chlorine atom to form a 6-alkoxy-4-alkylamine-5-nitro-pyrimidine intermediate. chemrxiv.orgchemrxiv.org This highlights the high reactivity of the chloro group in this activated pyrimidine system.
While the chloro group is the more labile leaving group in the initial reaction, the methoxy (B1213986) group also participates in substitution pathways, particularly in the presence of sufficient nucleophile. chemrxiv.org Research on related 6-alkoxy-4-chloro-5-nitropyrimidines revealed an unexpected reactivity where, following the initial substitution of the chlorine, a second substitution occurs at the C6 position, displacing the alkoxy group. chemrxiv.orgrsc.org This leads to the formation of a symmetric 4,6-disubstituted dialkylamino-5-nitropyrimidine. chemrxiv.org
This sequential disubstitution occurs under mild conditions, which is surprising as the displacement of two leaving groups on a pyrimidine ring often requires harsh conditions. chemrxiv.org The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with two equivalents of a primary amine, such as N-benzylamine, leads to the complete conversion to the corresponding symmetric 4,6-dibenzylamino-5-nitropyrimidine, with the monosubstituted intermediate often not being detected. chemrxiv.orgchemrxiv.org
| Starting Pyrimidine (R in Alkoxy) | Amine Nucleophile | Primary Product |
|---|---|---|
| Prop-2-yn-1-yl | N-Benzylamine | Symmetric 4,6-dibenzylamino-5-nitropyrimidine |
| Benzyl | N-Benzylamine | Symmetric 4,6-dibenzylamino-5-nitropyrimidine |
| Ethyl | N-Benzylamine | Symmetric 4,6-dibenzylamino-5-nitropyrimidine |
| Prop-2-yn-1-yl | Various Primary Amines | Corresponding Symmetric 4,6-dialkylamino-5-nitropyrimidines |
The observed formation of disubstituted products reveals a nuanced reactivity pattern. In the initial step, the chlorine atom is a better leaving group than the alkoxy group. chemrxiv.orgrsc.org However, once the first substitution has occurred (forming a 4-alkylamine-6-alkoxy-5-nitropyrimidine), the remaining alkoxy group becomes a surprisingly effective leaving group for the second aminolysis step. chemrxiv.org
This reactivity is noteworthy because a comparative study showed that 4-alkylamine-6-chloro-5-nitropyrimidines (where the second leaving group is chlorine) remained unreactive under the same mild conditions that allowed for the displacement of the alkoxy group. chemrxiv.org This indicates that in these specific nitro-activated systems, an alkoxy group is a better leaving group than a second chlorine atom during the second substitution step. This preference facilitates a new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions. rsc.orgchemrxiv.org
The mechanism for S_NAr reactions on activated aromatic substrates typically proceeds through a two-step addition-elimination process. nih.gov The first step involves the nucleophilic attack on the electron-deficient carbon atom, leading to the formation of an anionic intermediate known as a Meisenheimer complex. nih.govwikipedia.org This complex is a resonance-stabilized σ-adduct. nih.gov
Reduction Reactions of the Nitro Group in this compound
The nitro group at the C5 position is susceptible to reduction, a common and synthetically useful transformation for aromatic nitro compounds. wikipedia.org This reaction converts the nitro functionality into an amino group, significantly altering the electronic properties and reactivity of the pyrimidine ring.
The reduction of the nitro group in this compound yields the corresponding 4-chloro-2-methoxy-6-methylpyrimidin-5-amine. nih.gov This transformation is a key step in the synthesis of more complex heterocyclic systems, such as purines. chemrxiv.org
A variety of reagents can be employed for the reduction of aromatic nitro groups. wikipedia.org Common methods include:
Catalytic Hydrogenation: Using catalysts like Palladium-on-carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.org
Metal-Acid Systems: Using metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. wikipedia.org
Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride are also effective for this conversion. wikipedia.org
The choice of reducing agent can be critical to ensure chemoselectivity, preserving other functional groups like the chloro and methoxy substituents on the pyrimidine ring. The resulting amino pyrimidine is a versatile synthetic intermediate. nih.gov
Catalytic Hydrogenation and Other Reducing Agents
The most prominent reaction of this compound is the reduction of the 5-nitro group to its corresponding amine. This transformation is a critical step in the synthesis of more complex derivatives and fused heterocyclic systems. The resulting product is 4-chloro-6-methoxy-2-methylpyrimidin-5-amine nih.gov. This reduction can be accomplished through several established methods.
Catalytic Hydrogenation: This is a widely used method for the reduction of aromatic nitro groups due to its clean reaction profile and high yields. The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common catalyst for this purpose, often carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297).
Chemical Reducing Agents: A variety of chemical reagents are effective for this transformation. Metal-acid systems, such as iron in acetic acid or hydrochloric acid (Fe/HCl), and tin in hydrochloric acid (Sn/HCl), are classical methods for nitro group reduction researchgate.netstackexchange.comreddit.com. Another common reagent is stannous chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, which offers milder reaction conditions researchgate.netreddit.comresearchgate.net. These methods are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Table 1: Common Reducing Agents for Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂/Pd-C | Ethanol or Ethyl Acetate, room temperature, atmospheric or elevated pressure | Clean reaction, high yield, catalyst can be filtered off. |
| Fe/HCl or Fe/NH₄Cl | Ethanol/water mixture, reflux | Inexpensive and effective; workup can involve filtering iron salts reddit.com. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Milder conditions compared to metal/acid systems; workup requires managing tin salt precipitation researchgate.netreddit.com. |
| Zn/Acetic Acid | Acetic Acid, moderate temperature | An alternative metal/acid system researchgate.net. |
Oxidation Reactions Involving the Methoxy Group
Direct oxidation of the methoxy group on the this compound ring is not a commonly reported transformation under standard laboratory conditions. The pyrimidine ring itself is electron-deficient, and the methoxy group is generally stable to oxidation.
However, a more plausible reaction involving this group is O-demethylation , which results in the cleavage of the methyl group to yield the corresponding 2-hydroxy-pyrimidine derivative wikipedia.org. This product would exist in equilibrium with its more stable tautomeric form, 4-chloro-6-methyl-5-nitro-1H-pyrimidin-2-one. This type of ether cleavage is typically achieved under harsh conditions using strong reagents that can attack the electron-rich oxygen atom or the adjacent methyl group.
Common reagents for the demethylation of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) wikipedia.org. The reaction with BBr₃ proceeds via the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group.
Derivatization and Functionalization of this compound
The functional groups on this compound allow for extensive derivatization, enabling the synthesis of a wide array of more complex molecules. The chloro group at the C4 position is the primary site for substitution and cross-coupling reactions.
The chloro substituent at the C4 position is susceptible to displacement via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with a halide mdpi.com. The electron-deficient nature of the pyrimidine ring activates the C4-Cl bond, making it a suitable substrate for such reactions, even though chlorides are typically less reactive than bromides or iodides acs.org.
The general mechanism for the Suzuki reaction involves a catalytic cycle with a palladium(0) complex. The cycle consists of three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring to form a palladium(II) intermediate.
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst mdpi.com.
Various aryl- and heteroarylboronic acids can be coupled at the C4 position to synthesize a library of 4-aryl-2-methoxy-6-methyl-5-nitropyrimidines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields mdpi.commdpi.com.
Table 2: Typical Conditions for Suzuki Cross-Coupling of Chloropyrimidines
| Component | Examples | Reference(s) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | acs.orgmdpi.commdpi.com |
| Ligand | PPh₃, P(t-Bu)₃ | acs.org |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃, KF | acs.orgmdpi.com |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF, Ethanol/Water mixtures | acs.orgmdpi.commdpi.com |
A condensation reaction involves the joining of two molecules with the concurrent loss of a small molecule, such as water or an alcohol wikipedia.orglibretexts.org. For this compound, condensation reactions can potentially involve the C6-methyl group.
The methyl group at the C6 position is activated by the adjacent nitrogen atoms of the pyrimidine ring, making its protons weakly acidic. In the presence of a strong base, the methyl group can be deprotonated to form a carbanion. This nucleophilic species can then attack an electrophilic partner, such as an aldehyde or ketone, in a condensation reaction. For instance, reaction with an aromatic aldehyde like benzaldehyde would lead to the formation of a styryl-substituted pyrimidine after dehydration. This type of reaction, known as a Knoevenagel or Claisen-Schmidt condensation, expands the carbon framework of the molecule by forming a new carbon-carbon double bond cas.cz.
The derivatization of this compound, particularly through the reduction of its nitro group, provides a key intermediate for the synthesis of fused heterocyclic systems. The resulting 4-chloro-6-methoxy-2-methylpyrimidin-5-amine possesses two reactive sites—the 5-amino group and the 4-chloro group—in a vicinal arrangement, which is ideal for annulation reactions to form a second ring.
This intermediate is a valuable precursor for the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds with significant biological interest rsc.orgresearchgate.net. The 5-amino group can act as a nucleophile, reacting with various reagents that provide the necessary atoms to close a second six-membered ring. For example, treatment with reagents like dimethylformamide-dimethylacetal (DMF-DMA) or triethyl orthoformate can introduce a one-carbon unit that reacts with both the amino group and subsequently displaces the chloro group (or its equivalent) to form the fused pyrimidine ring osi.lvacs.org. These cyclization strategies are fundamental in building complex heterocyclic scaffolds from simpler pyrimidine precursors.
Table 3: Reagents for Cyclization of 5-Aminopyrimidines
| Reagent | Fused Ring System Formed | Notes |
|---|---|---|
| Triethyl Orthoformate | Pyrimido[4,5-d]pyrimidine | Provides a single carbon atom to form the new ring. |
| Dimethylformamide-dimethylacetal (DMF-DMA) | Pyrimido[4,5-d]pyrimidine | A common reagent for forming heterocyclic rings from amino precursors osi.lv. |
| Formamide | Pyrimido[4,5-d]pyrimidine | Acts as a source of formyl group for cyclization. |
| Urea or Thiourea | Pyrimido[4,5-d]pyrimidine-2(1H)-one/thione | Used to introduce a carbonyl or thiocarbonyl group into the new ring rsc.org. |
Computational and Theoretical Investigations of 4 Chloro 2 Methoxy 6 Methyl 5 Nitropyrimidine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the intricacies of the electronic structure and reactivity of nitropyrimidine systems. These studies provide a detailed picture of electron distribution, orbital energies, and the energetic landscapes of chemical reactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For molecules like 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine, DFT calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties such as orbital energies.
In a computational study of a closely related system, 6-alkoxy-4-chloro-5-nitropyrimidine, the M06-2X functional with a 6-31G* basis set was employed to investigate its reactivity. This level of theory is well-suited for studying reaction mechanisms in organic chemistry. The calculations revealed the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial in determining the molecule's reactivity towards nucleophiles. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyrimidine (B1678525) ring, making it susceptible to nucleophilic attack.
The following table summarizes key electronic properties that can be calculated using DFT for a molecule like this compound, based on typical findings for similar compounds.
| Property | Significance in Reactivity |
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| Mulliken Atomic Charges | Distribution of electron density on each atom; identifies electrophilic and nucleophilic sites. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Elucidation of Reaction Mechanisms and Pathways
Computational studies have been pivotal in elucidating the complex reaction mechanisms of substituted nitropyrimidines. For instance, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, a computational investigation was conducted to understand an unexpected reaction outcome. Instead of the anticipated monosubstituted product, a disubstituted dialkylamine pyrimidine was formed.
The computational analysis of the reaction pathway showed that the reaction proceeds via a sequential nucleophilic aromatic substitution (SNAr) mechanism. A key finding was the potential role of a Meisenheimer complex as a crucial intermediate in the reaction mechanism. The calculated free energy barriers for the different reaction steps helped to explain the observed product distribution.
A proposed reaction pathway for a similar system involves the initial substitution of the chlorine atom, followed by the substitution of the alkoxy group. The relative energy barriers for these steps determine the final product.
Prediction of Regioselectivity in Chemical Transformations
One of the significant applications of computational chemistry is the prediction of regioselectivity in chemical reactions. In the case of this compound, which has multiple potential sites for nucleophilic attack, predicting the most likely position of substitution is crucial for synthetic planning.
Computational studies on analogous 6-alkoxy-4-chloro-5-nitropyrimidines have shown that the chlorine atom is preferentially substituted over the alkoxy group in reactions with primary amines. This regioselectivity can be explained by comparing the calculated activation energies for the attack at the different positions. The lower energy barrier for the substitution of the chlorine atom indicates that this is the kinetically favored pathway.
The following table presents a simplified representation of how computational data can be used to predict regioselectivity, based on the findings for a similar system.
| Reaction Step | Calculated Free Energy Barrier (ΔG‡) (kcal/mol) - Illustrative | Predicted Rate Constant (k) (L mol⁻¹ s⁻¹) - Illustrative |
| Substitution of Chlorine by Amine | 11.36 | 2.92 x 10⁴ |
| Substitution of Methoxy (B1213986) Group by Amine (in intermediate) | 12.50 | 4.29 x 10³ |
These values are based on a study of a similar 6-alkoxy-4-chloro-5-nitropyrimidine and are for illustrative purposes to demonstrate the predictive power of the computational approach.
Molecular Modeling for Rational Design of Derivatives
Molecular modeling techniques are powerful tools for the rational design of new molecules with desired properties. By understanding the structure-activity relationships of this compound, it is possible to design derivatives with enhanced reactivity, selectivity, or biological activity.
Computational methods allow for the in silico screening of a virtual library of derivatives. By systematically modifying the substituents on the pyrimidine ring (e.g., changing the alkoxy group, replacing the chlorine with other halogens, or altering the methyl group), it is possible to predict how these changes will affect the molecule's electronic properties and reactivity. This approach can significantly accelerate the discovery of new compounds with optimized characteristics, for example, in the development of new pharmaceuticals or materials. By predicting properties such as binding affinity to a biological target or reactivity in a specific chemical transformation, molecular modeling can guide synthetic efforts towards the most promising candidates, saving time and resources.
Applications of 4 Chloro 2 Methoxy 6 Methyl 5 Nitropyrimidine As a Synthetic Intermediate and Scaffold
Role in Medicinal Chemistry as a Crucial Intermediate
In medicinal chemistry, the pyrimidine (B1678525) ring is a privileged scaffold found in a vast number of biologically active compounds, including nucleic acids and many pharmaceuticals. The utility of 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine lies in its capacity to serve as a pre-functionalized building block, enabling chemists to efficiently synthesize novel pyrimidine-based molecules with potential therapeutic value.
Synthesis of Biologically Active Pyrimidine Derivatives
The reactivity of this compound is dictated by its distinct functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, or thiol-containing fragments. This reaction is a common strategy for building molecular diversity.
Furthermore, the nitro group at the 5-position is a key functional handle. It can be readily reduced to an amino group, yielding 5-amino-4-chloro-6-methoxy-2-methylpyrimidine. nih.gov This resulting amine is a versatile precursor for further modifications, such as acylation, alkylation, or participation in cyclization reactions to form more complex heterocyclic systems. The presence of both the chloro and the latent amino group makes this compound a bifunctional intermediate for creating highly substituted pyrimidines.
Building Block for Complex Pharmaceutical Compounds
The core structure of this compound serves as a valuable scaffold for constructing more elaborate pharmaceutical compounds. By sequentially or concurrently modifying the reactive sites, chemists can append larger and more complex side chains or ring systems. This modular approach is central to modern drug discovery, where a core fragment is decorated with different functionalities to optimize biological activity, selectivity, and pharmacokinetic properties. The substituted pyrimidine framework provided by this intermediate is a common feature in molecules targeting kinases, G-protein coupled receptors, and other enzyme classes.
Contribution to Drug Discovery and Development of Novel Scaffolds
The development of novel molecular scaffolds is a primary objective in drug discovery to explore new chemical space and identify hits for new biological targets. The structure of this compound is particularly well-suited for the generation of fused heterocyclic systems, which are of great interest in pharmaceutical research.
Generation of Purine (B94841) Libraries for Research
Purines are a fundamental class of N-heterocycles, forming the backbone of DNA and RNA bases like adenine (B156593) and guanine, and are present in many signaling molecules (e.g., ATP, cAMP) and drugs. A well-established method for synthesizing the purine ring system involves the cyclization of a 4,5-diaminopyrimidine (B145471) precursor.
This compound is an ideal starting material for this process. The synthesis pathway involves two key steps:
Nucleophilic Substitution: The chloro group at the 4-position is displaced by an amine.
Nitro Group Reduction: The nitro group at the 5-position is reduced to an amine.
The resulting 4,5-diaminopyrimidine derivative can then be reacted with a one-carbon source (such as formic acid or orthoformates) to close the imidazole (B134444) ring, completing the purine scaffold. By varying the amine used in the first step and the one-carbon source in the final step, a diverse library of purine analogues can be generated for screening against various biological targets. This strategy is a cornerstone of combinatorial chemistry and high-throughput screening campaigns in drug discovery.
Development of Fused Pyrimidine Systems
Beyond purines, the 4,5-diaminopyrimidine intermediate derived from this compound can be used to construct a wide variety of other fused pyrimidine systems. These bicyclic heterocycles are prominent scaffolds in many approved drugs. By reacting the diamine intermediate with different reagents, chemists can synthesize:
Pteridines: Formed by reaction with α-dicarbonyl compounds.
Pyrrolo[2,3-d]pyrimidines: Known as 7-deazapurines, these are synthesized using reagents that provide a two-carbon unit.
Thieno[2,3-d]pyrimidines: Constructed using sulfur-containing reagents.
The ability to readily access a common 4,5-diaminopyrimidine precursor from this compound makes it a valuable starting point for creating libraries of these and other important fused heterocyclic systems.
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Position | Potential Reaction | Resulting Functionality |
| Chloro | C4 | Nucleophilic Aromatic Substitution | Amine, Ether, Thioether, etc. |
| Nitro | C5 | Reduction | Amine |
| Methoxy (B1213986) | C2 | Demethylation (under harsh conditions) | Hydroxyl |
Utility in Agrochemical Research
The pyrimidine core is also a common structural motif in agrochemicals, including herbicides, insecticides, and fungicides. Chlorinated and nitrated aromatic compounds are frequently used as intermediates in the synthesis of these agents. nih.gov While specific applications of this compound in agrochemical research are not extensively documented in public literature, its chemical nature suggests significant potential. The same reactivity that makes it useful in medicinal chemistry—the ability to undergo nucleophilic substitution and nitro group reduction—allows for the synthesis of novel pyrimidine derivatives that can be screened for pesticidal activity. Its potential as a precursor for compounds that interfere with essential biological pathways in weeds, insects, or fungi makes it a compound of interest for discovery programs in the agrochemical industry.
Relevance in Materials Science
While this compound is not typically employed as a final functional material itself, its true significance in materials science lies in its role as a versatile synthetic intermediate and a robust molecular scaffold. Its unique combination of a pyrimidine core and reactive functional groups allows for the systematic construction of advanced organic materials with tailored electronic and photophysical properties.
The pyrimidine ring system is a subject of significant interest in the development of optical materials due to its inherent electron-withdrawing nature. researchgate.net This electron deficiency is a key characteristic for creating molecules with intramolecular charge transfer (ICT) properties, which are fundamental for applications in optoelectronics. researchgate.net Pyrimidine derivatives have been successfully incorporated into materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and materials with non-linear optical (NLO) properties. researchgate.net
The specific arrangement of substituents on the this compound scaffold makes it a particularly useful building block. The chloro, methoxy, methyl, and nitro groups each play a distinct role in its reactivity and in tuning the properties of the final material. The chlorine atom at the 4-position is a reactive site, functioning as a leaving group in nucleophilic aromatic substitution reactions. This allows for the covalent linking of the pyrimidine core to other molecular units, polymers, or surfaces to build complex architectures.
The nitro group at the 5-position is a powerful electron-withdrawing group, which significantly influences the electronic characteristics of the molecule. This feature is especially valuable for creating "push-pull" systems, where the nitro-pyrimidine unit acts as the electron-acceptor part. Such systems are the foundation for many NLO materials and dyes for dye-sensitized solar cells (DSSCs). researchgate.net The methoxy and methyl groups, being electron-donating, further modulate the electronic landscape of the molecule and can influence physical properties such as solubility and thin-film morphology in the resulting materials.
The strategic combination of these features enables chemists to use this compound to synthesize a variety of functional materials. By replacing the chloro group with different π-conjugated systems, it is possible to create a library of compounds with finely-tuned absorption and emission spectra, making them candidates for advanced luminescent and photovoltaic applications. researchgate.net
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆ClN₃O₃ |
| Molecular Weight | 203.58 g/mol |
| Melting Point | 51-52 °C |
| Boiling Point | 328.5 ± 37.0 °C at 760 mmHg |
| IUPAC Name | This compound |
Data sourced from multiple chemical suppliers.
Interactive Data Table: Role of Functional Groups in Materials Synthesis
| Functional Group | Position | Role in Synthesis and Material Properties |
| Pyrimidine Ring | Core Scaffold | Provides an electron-deficient core, essential for creating materials with charge-transfer properties for optical and electronic applications. researchgate.net |
| Chloro | 4 | Acts as a reactive site (leaving group) for nucleophilic aromatic substitution, enabling integration into larger molecular or polymeric structures. |
| Nitro | 5 | Strong electron-withdrawing group that enhances the electron-acceptor character of the scaffold, crucial for NLO and photovoltaic materials. researchgate.net |
| Methoxy | 2 | Electron-donating group that modulates electronic properties and can improve the solubility and processability of derived materials. |
| Methyl | 6 | Weak electron-donating group that can also influence solubility and steric factors in subsequent reactions and final material packing. |
Analytical and Spectroscopic Characterization Techniques in Research on 4 Chloro 2 Methoxy 6 Methyl 5 Nitropyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentrsc.orgchemicalbook.comrsc.orgscielo.org.za
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map the precise connectivity and chemical environment of each atom in the molecule.
In ¹H NMR spectroscopy, the molecule is expected to show two distinct singlet signals in the aliphatic region. One signal corresponds to the three protons of the methyl group (-CH₃) attached to the pyrimidine (B1678525) ring, and the other corresponds to the three protons of the methoxy (B1213986) group (-OCH₃). The absence of adjacent protons results in these signals appearing as sharp singlets, and their integration values would confirm a 3:3 proton ratio.
In ¹³C NMR spectroscopy, the compound would display six unique signals, corresponding to each of the six carbon atoms in the molecule, as they all reside in chemically non-equivalent environments. The signals for the methyl and methoxy carbons would appear in the upfield region, while the four carbons of the pyrimidine ring would appear further downfield due to the influence of the electronegative nitrogen atoms, the chloro group, and the nitro group. The specific chemical shifts provide detailed information about the electronic environment of each carbon atom.
Table 1: Predicted NMR Spectroscopic Data for 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine
| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | ~ 2.5 - 2.8 | Singlet, 3H (Ring -CH₃) |
| ¹H | ~ 4.0 - 4.2 | Singlet, 3H (-OCH₃) |
| ¹³C | ~ 20 - 25 | Methyl Carbon (Ring -CH₃) |
| ¹³C | ~ 55 - 60 | Methoxy Carbon (-OCH₃) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysiscymitquimica.comyoutube.comuni-saarland.deukm.my
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. The compound has a molecular formula of C₆H₆ClN₃O₃, corresponding to a molecular weight of approximately 203.58 g/mol . cymitquimica.com
In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of small, stable neutral molecules or radicals.
Table 2: Predicted Mass Spectrometry Data
| m/z Value | Proposed Fragment Identity | Description |
|---|---|---|
| 203/205 | [C₆H₆ClN₃O₃]⁺ | Molecular ion (M⁺) peak with characteristic M/M+2 chlorine isotope pattern. |
| 188/190 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 172/174 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 157 | [M - NO₂]⁺ | Loss of a nitro group. |
X-ray Diffraction for Solid-State Structural Determinationmdpi.comiucr.orgmdpi.com
X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method can provide definitive proof of its molecular structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysischemicalbook.commdpi.comnih.gov
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
The IR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the nitro group (NO₂), typically seen as two distinct peaks for asymmetric and symmetric stretching. Other key signals would include C-H stretching from the methyl and methoxy groups, C-O stretching of the methoxy ether linkage, C=N stretching within the pyrimidine ring, and C-Cl stretching.
Table 3: Predicted Principal IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2950 - 3000 | C-H Stretch | Methyl (-CH₃) |
| 1520 - 1560 | Asymmetric Stretch | Nitro (-NO₂) |
| 1340 - 1380 | Symmetric Stretch | Nitro (-NO₂) |
| 1400 - 1600 | C=N / C=C Stretch | Pyrimidine Ring |
| 1200 - 1250 | C-O Stretch | Methoxy (-OCH₃) |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring and the nitro group, which are often strong in Raman spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Propertiesresearchgate.netnih.govscience-softcon.demdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic properties of the molecule by measuring its absorption of UV or visible light. The pyrimidine ring, substituted with a nitro group, constitutes a significant chromophore.
The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands. These bands arise from electronic transitions, primarily π → π* and n → π* transitions. The highly conjugated nitropyrimidine system is expected to absorb strongly in the UV region. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the solvent polarity and the specific substitution pattern on the pyrimidine ring.
Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity and Analysisrsc.orgrsc.orgmdpi.comlcms.czresearchgate.net
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods. rsc.orglcms.cz
A typical analytical method would utilize reversed-phase HPLC, where the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for MS detection. researchgate.net The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram. LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, allowing for simultaneous confirmation of the compound's identity and its quantification at very low levels. researchgate.net
Table 4: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Future Research Directions and Perspectives for 4 Chloro 2 Methoxy 6 Methyl 5 Nitropyrimidine
Exploration of New Reaction Chemistries and Transformation Pathways
The reactivity of 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine is largely dictated by the presence of the chloro and nitro groups on the pyrimidine (B1678525) ring. Future research will likely focus on leveraging these functionalities through novel catalytic and synthetic strategies.
Catalytic C-Cl Bond Activation and Cross-Coupling Reactions: The chloro substituent at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions. While palladium- and nickel-catalyzed couplings like Suzuki, Stille, and Negishi reactions are established methods for arylating chloropyrimidines, future work could explore more challenging and unconventional couplings. nih.govacs.orgnih.govnsf.gov The development of catalyst systems that are more efficient, operate under milder conditions, and tolerate a wider range of functional groups will be crucial. researchgate.net Furthermore, exploring electrochemical cross-coupling methods could offer a greener and more efficient alternative to traditional chemical reductants. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. acs.orgmdpi.comacs.orgnicewiczlaboratory.com This methodology could be applied to activate the C-Cl bond of this compound towards reactions with a variety of radical precursors, enabling the introduction of novel alkyl, acyl, and other functional groups that are often difficult to install using traditional methods.
Biocatalytic Functionalization: The use of enzymes to catalyze specific transformations offers unparalleled selectivity and sustainability. nih.govlivescience.ioresearchgate.netnih.gov Future research could focus on identifying or engineering enzymes, such as cytochrome P450s or specific transferases, capable of functionalizing the pyrimidine ring or its substituents. livescience.io Biocatalytic approaches could enable selective C-H functionalization or transformations of the nitro group under mild, aqueous conditions.
| Potential Reaction Type | Catalyst/Method | Potential Outcome |
| Suzuki Coupling | Palladium or Nickel Catalyst | Arylation at the C4 position |
| Photoredox Catalysis | Organic Dyes/Visible Light | Introduction of alkyl or acyl groups |
| Biocatalysis | Engineered Enzymes | Selective C-H functionalization |
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like this compound, developing more sustainable and environmentally benign synthetic methods is a key area for future research.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and purities with reduced solvent usage. nih.govacs.orgbohrium.comorientjchem.orgresearchgate.net The application of microwave-assisted organic synthesis (MAOS) to the preparation and subsequent derivatization of this compound could lead to more efficient and environmentally friendly processes. nih.govacs.org
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. The synthesis of pyrimidine derivatives has been successfully demonstrated using flow chemistry, and applying this technology to the production of this compound and its derivatives could lead to more efficient and reproducible manufacturing processes.
Use of Greener Solvents and Catalysts: Future synthetic strategies will likely focus on replacing hazardous solvents and reagents with more sustainable alternatives. This could involve the use of bio-based solvents, water, or even solvent-free reaction conditions. The development of reusable, solid-supported catalysts could also contribute to greener synthetic protocols.
High-Throughput Synthesis and Screening of Derivative Libraries
To fully explore the chemical space around this compound, high-throughput synthesis (HTS) and screening techniques are indispensable. These approaches allow for the rapid generation and evaluation of large libraries of related compounds.
Solid-Phase and Parallel Synthesis: Solid-phase synthesis (SPS) is a powerful technique for the automated synthesis of compound libraries. acs.orgnih.govresearchgate.net By immobilizing this compound or a precursor on a solid support, a variety of reagents can be sequentially added in a parallel format to generate a library of derivatives. acs.orgresearchgate.netresearchgate.netresearchgate.netchemspeed.com This approach streamlines the purification process and is amenable to automation. acs.orgchemspeed.com
DNA-Encoded Libraries (DELs): The construction of DNA-encoded libraries allows for the synthesis and screening of massive numbers of compounds. nih.gov By attaching a unique DNA tag to each derivative of this compound, it is possible to screen the entire library simultaneously against a biological target and identify active compounds by sequencing their DNA barcodes.
Automated Screening: The screening of these libraries for desired biological or material properties will be facilitated by automated and quantitative high-throughput screening (qHTS) platforms. These systems can rapidly assess the activity of thousands of compounds, providing valuable structure-activity relationship (SAR) data.
| Synthesis Technique | Key Advantage | Application to Target Compound |
| Solid-Phase Synthesis | Simplified purification and automation | Generation of a focused library of derivatives |
| Parallel Synthesis | Rapid synthesis of multiple compounds simultaneously | Efficient exploration of different substituents |
| DNA-Encoded Libraries | Synthesis and screening of vast libraries | Discovery of novel bioactive derivatives |
Advanced Computational Approaches for Predictive Chemistry
In silico methods are becoming increasingly integral to the design and optimization of chemical compounds and synthetic routes. For this compound, computational chemistry can provide valuable insights and guide experimental efforts.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. mdpi.comnih.govnih.govresearchgate.netscirp.orgmdpi.comnih.govresearchgate.nettandfonline.com By developing QSAR models for derivatives of this compound, it will be possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.comscirp.orgnih.gov
Molecular Docking and Dynamics Simulations: For applications in drug discovery, molecular docking can be used to predict the binding mode of derivatives within the active site of a biological target. chemmethod.commdpi.com Molecular dynamics (MD) simulations can then be employed to study the stability of the ligand-protein complex and to understand the key interactions that govern binding affinity. These computational tools can guide the design of more potent and selective inhibitors.
Density Functional Theory (DFT) and Reactivity Prediction: DFT calculations can be used to understand the electronic structure and reactivity of this compound. acs.org These calculations can help predict the most likely sites for nucleophilic or electrophilic attack, rationalize observed reaction outcomes, and guide the design of new reactions. optibrium.com Furthermore, computational models can be developed to predict the regioselectivity of metabolic transformations. optibrium.com
| Computational Method | Application | Predicted Outcome |
| QSAR | Predict biological activity of derivatives | Prioritize synthesis of potent compounds |
| Molecular Docking | Predict binding mode to a target protein | Guide the design of selective inhibitors |
| DFT Calculations | Understand electronic structure and reactivity | Predict reaction outcomes and regioselectivity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine, and how do reaction conditions influence regioselectivity?
- Methodology : Nucleophilic aromatic substitution (SNAr) on pre-functionalized pyrimidine cores is common. For example, nitration at the 5-position precedes methoxy and chloro group introduction. Reaction conditions such as solvent polarity (e.g., DMF or DMSO) and temperature (80–120°C) critically affect regioselectivity. Catalytic bases like KCO enhance substitution efficiency. Similar protocols were used in synthesizing 2-amino-4,6-dichloro-5-nitropyrimidine, where nitro groups stabilized intermediates for subsequent halogenation .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology :
- X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for pyrimidine derivatives where dihedral angles between substituents and the core were measured .
- 1H/13C NMR identifies substituent positions (e.g., methoxy vs. chloro groups).
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- IR spectroscopy detects functional groups like nitro (-NO) and C–Cl bonds .
Q. How does the electronic nature of substituents influence the reactivity of this compound in further derivatization?
- Methodology : The electron-withdrawing nitro group at C5 activates adjacent positions (C4 and C6) for nucleophilic substitution. Methoxy at C2 exerts steric and electronic effects, reducing reactivity at C2 but enhancing it at C4. Computational tools like Hammett constants or Fukui indices can predict reactive sites. Experimental validation via competitive substitution reactions (e.g., comparing Cl vs. OMe displacement) is recommended .
Advanced Research Questions
Q. How can computational chemistry optimize synthetic pathways for novel derivatives of this compound?
- Methodology : Quantum mechanical methods (e.g., DFT) model transition states and intermediate stability. For example, the ICReDD initiative integrates reaction path searches with experimental validation, reducing trial-and-error. Solvent effects and substituent electronic profiles are simulated to prioritize reaction conditions .
Q. What experimental strategies resolve contradictions in substituent effects observed during derivatization (e.g., unexpected byproducts)?
- Methodology :
- Mechanistic probes : Isotopic labeling (e.g., N-tracing) identifies whether nitro groups participate in side reactions.
- Intermediate isolation : Halting reactions at stages like nitration or chlorination allows characterization of unstable intermediates.
- Kinetic studies : Monitoring reaction progress via HPLC or in-situ IR clarifies competing pathways. A study on 2-amino-4,5,6-trichloropyrimidine revealed an unusual nitro-to-chloride substitution via intermediate trapping .
Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the crystallinity and solubility of this compound?
- Methodology :
- Single-crystal XRD maps hydrogen bonds (e.g., N–H⋯N or C–H⋯O) and π-π stacking. In related pyrimidines, weak C–H⋯O bonds formed polymeric chains, influencing solubility .
- Thermal analysis (DSC/TGA) correlates melting points with packing efficiency.
- Solubility screening : Test polar (DMSO) vs. nonpolar (hexane) solvents to guide formulation for biological assays.
Q. What strategies mitigate challenges in introducing bulky substituents while retaining the pyrimidine core’s stability?
- Methodology :
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Low-temperature reactions : Reduce decomposition risks during exothermic steps.
- Microwave-assisted synthesis : Enhances reaction efficiency for sterically hindered systems, as shown in analogous nitropyrimidine syntheses .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
